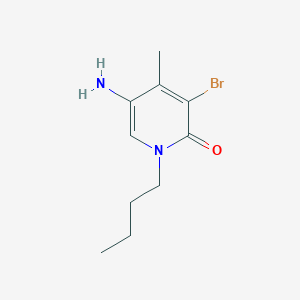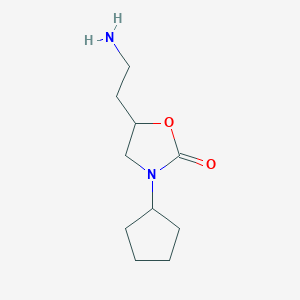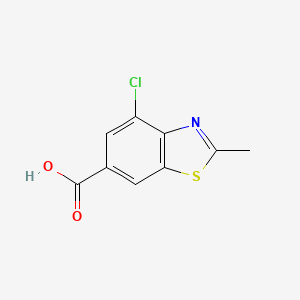![molecular formula C12H13N3O2S B13069081 1-{4-methoxy-3-[(4H-1,2,4-triazol-3-ylthio)methyl]phenyl}ethanone CAS No. 730997-84-9](/img/structure/B13069081.png)
1-{4-methoxy-3-[(4H-1,2,4-triazol-3-ylthio)methyl]phenyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-methoxy-3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]phenyl}ethan-1-one is a compound of significant interest in the field of organic chemistry. It is characterized by the presence of a methoxy group, a triazole ring, and a sulfanyl group attached to a phenyl ring. This compound is known for its potential bioactive properties and is used in various scientific research applications.
Méthodes De Préparation
The synthesis of 1-{4-methoxy-3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]phenyl}ethan-1-one typically involves the following steps:
Preparation of the starting materials: The synthesis begins with the preparation of the necessary starting materials, including the methoxyphenyl and triazole derivatives.
Formation of the intermediate: The methoxyphenyl derivative is reacted with formaldehyde and a triazole derivative to form an intermediate compound.
Final synthesis step: The intermediate is then subjected to further reactions, such as nucleophilic substitution or conjugate addition, to yield the final product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and optimized reaction conditions to increase yield and efficiency.
Analyse Des Réactions Chimiques
1-{4-methoxy-3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-{4-methoxy-3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]phenyl}ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-{4-methoxy-3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
1-{4-methoxy-3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]phenyl}ethan-1-one can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also contains a triazole ring and methoxy groups but differs in its overall structure and properties.
4-Methoxy-N′-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide: Another triazole derivative with potential bioactive properties.
The uniqueness of 1-{4-methoxy-3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]phenyl}ethan-1-one lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
730997-84-9 |
|---|---|
Formule moléculaire |
C12H13N3O2S |
Poids moléculaire |
263.32 g/mol |
Nom IUPAC |
1-[4-methoxy-3-(1H-1,2,4-triazol-5-ylsulfanylmethyl)phenyl]ethanone |
InChI |
InChI=1S/C12H13N3O2S/c1-8(16)9-3-4-11(17-2)10(5-9)6-18-12-13-7-14-15-12/h3-5,7H,6H2,1-2H3,(H,13,14,15) |
Clé InChI |
LJLZZXROEYZXFF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol](/img/structure/B13069003.png)
![[6-(Difluoromethyl)pyridin-2-YL]methanol](/img/structure/B13069022.png)
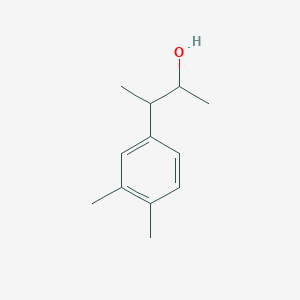


![1-[(5-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13069041.png)
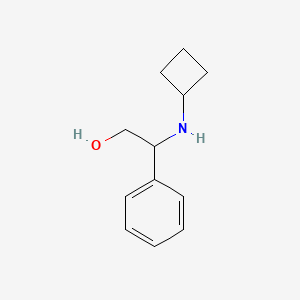
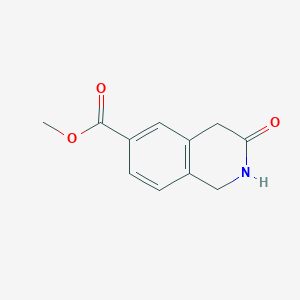
![ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B13069051.png)
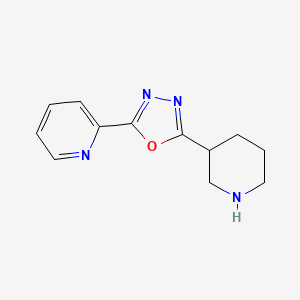
![3-[(3,4-Dimethylcyclohexyl)oxy]azetidine](/img/structure/B13069065.png)
